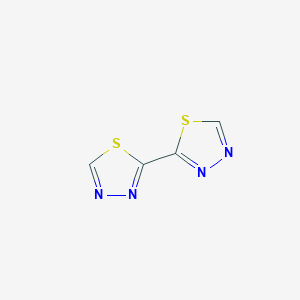
2,2'-Bi-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bi-1,3,4-thiadiazole is a heterocyclic compound featuring two 1,3,4-thiadiazole rings connected by a single bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazonoyl halides . Another approach involves the condensation of aldehydes or ketones with thioaroylhydrazines .
Industrial Production Methods: While specific industrial production methods for 2,2’-Bi-1,3,4-thiadiazole are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bi-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2,2’-Bi-1,3,4-thiadiazole has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Bi-1,3,4-thiadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It inhibits DNA and RNA synthesis in cancer cells, thereby preventing cell proliferation and inducing apoptosis.
Electronic Applications: In OLEDs, the compound’s electronic structure allows for efficient charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: A simpler analog with one thiadiazole ring, used in various chemical and pharmaceutical applications.
2,5-Disubstituted-1,3,4-thiadiazoles: These compounds have substitutions at the 2 and 5 positions, offering different electronic and steric properties.
1,2,4-Oxadiazole: Another heterocyclic compound with similar applications but different electronic properties due to the presence of an oxygen atom.
Uniqueness: 2,2’-Bi-1,3,4-thiadiazole is unique due to its dual thiadiazole rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and other advanced materials .
Eigenschaften
CAS-Nummer |
207292-28-2 |
|---|---|
Molekularformel |
C4H2N4S2 |
Molekulargewicht |
170.2 g/mol |
IUPAC-Name |
2-(1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H2N4S2/c1-5-7-3(9-1)4-8-6-2-10-4/h1-2H |
InChI-Schlüssel |
RJIXYMLFPYOSRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C(S1)C2=NN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)

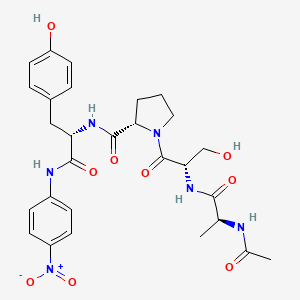
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
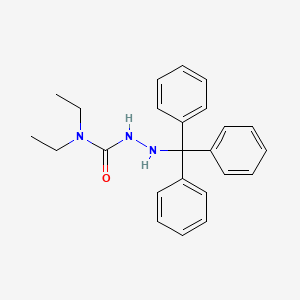
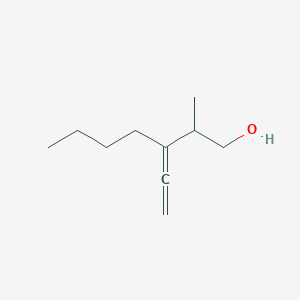
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
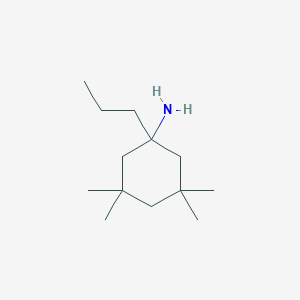
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

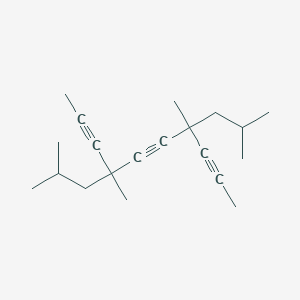
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
